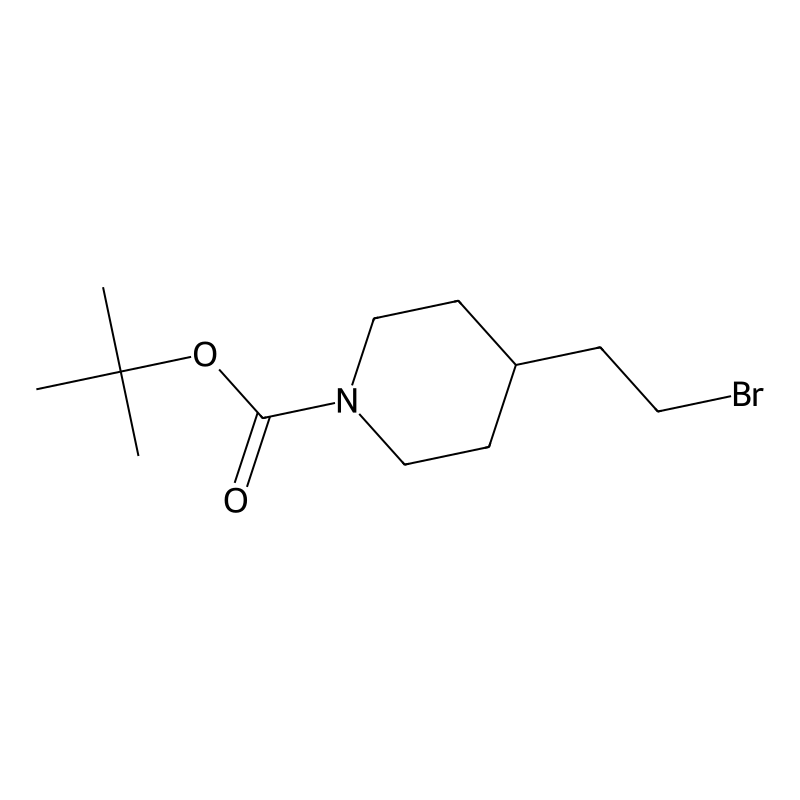

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (Boc-4-(2-bromoethyl)piperidine) is a chemical compound synthesized from piperidine, a six-membered ring structure commonly found in various biologically active molecules. While the specific details of its synthesis might vary depending on the research context, some reported methods involve the reaction of piperidine with bromoethylacrylate, followed by protection of the amine group using tert-butyl Boc anhydride [].

Potential Applications:

The presence of a reactive bromine group and a protected amine functionality makes Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate a versatile building block for the synthesis of more complex molecules with potential applications in various scientific research fields:

- Medicinal Chemistry: The molecule can serve as a precursor for the synthesis of novel drug candidates. By replacing the bromine group with other functional groups, researchers can create new compounds with diverse biological activities. For example, studies have explored its use in the development of potential anticonvulsant agents [].

- Organic Chemistry: The compound can be employed in various organic reactions due to the presence of both the electrophilic bromine and the nucleophilic amine (after Boc deprotection). This allows researchers to explore different reaction pathways and create new functional molecules for various purposes [].

- Material Science: The properties of Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate might be useful in the development of new materials with specific functionalities. However, this is an emerging area of research, and further exploration is needed to understand its potential applications in material science [].

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 292.21 g/mol . The compound appears as a white to light yellow solid and is soluble in various organic solvents, which makes it useful in chemical synthesis and research applications .

This compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of the tert-butyl group and the bromoethyl substituent contributes to its reactivity and potential applications in medicinal chemistry.

Boc-4-(2-bromoethyl)piperidine itself is not expected to have a specific mechanism of action. It serves as a precursor molecule for the synthesis of various piperidine derivatives that might possess biological activity depending on the functional groups introduced after modification of the bromoethyl group [].

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place away from incompatible chemicals.

Additionally, the carboxylate group can participate in esterification reactions, allowing for the formation of more complex esters when reacted with alcohols. The compound may also undergo hydrolysis under acidic or basic conditions, yielding the corresponding piperidine carboxylic acid.

Compounds containing piperidine rings often exhibit significant biological activity, including analgesic, anti-inflammatory, and antimicrobial properties. Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has been studied for its potential pharmacological effects, particularly in drug development contexts. The specific biological activities of this compound may be influenced by its structural features, including the bromoethyl group which can enhance interactions with biological targets.

Research indicates that piperidine derivatives can act as inhibitors or modulators of various enzymes and receptors, suggesting that tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate may also possess similar properties .

The synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate typically involves several steps:

- Formation of Piperidine Derivative: Start with commercially available piperidine or its derivatives.

- Bromination: Introduce the bromoethyl group through a bromination reaction using reagents like phosphorus tribromide or N-bromosuccinimide (NBS) under appropriate conditions.

- Carboxylation: The tert-butyl ester can be formed via reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

These methods highlight the versatility of synthetic routes available for producing this compound, allowing for modifications based on desired applications.

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate has several applications in both academic research and industrial settings:

- Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals due to its potential biological activities.

- Chemical Research: Serves as a building block for developing new compounds with targeted properties.

- Agricultural Chemicals: May be explored for use in agrochemicals given its structural similarities to biologically active compounds.

The compound's ability to undergo further chemical transformations makes it a valuable asset in synthetic organic chemistry.

Interaction studies involving tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate focus on its binding affinity and activity against various biological targets such as receptors and enzymes. These studies help elucidate the mechanism of action of piperidine derivatives and their potential therapeutic effects.

Research on similar compounds has shown that modifications at different positions on the piperidine ring can significantly alter their biological interactions, making systematic studies essential for understanding structure-activity relationships.

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate shares structural similarities with several other piperidine derivatives. Below is a comparison highlighting its uniqueness:

The unique presence of the bromoethyl group in tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate distinguishes it from these similar compounds, influencing both its reactivity and potential biological activities. This structural feature may enhance interactions with specific biological targets compared to other derivatives lacking this substituent.

The development of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is intrinsically linked to the broader historical evolution of piperidine chemistry and protecting group methodology in organic synthesis. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours, who gave the compound its name. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for subsequent investigations into this important heterocyclic system. The name derives from the genus Piper, the Latin word for pepper, reflecting its natural origins in the alkaloid piperine found in black pepper.

The emergence of tert-butoxycarbonyl protecting groups in organic synthesis during the latter half of the twentieth century provided the chemical framework necessary for developing compounds like tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. The tert-butoxycarbonyl group, commonly referenced in chemical literature through its abbreviated form but formally known as tert-butyl carbamate, became a standard protecting group for nitrogen-containing compounds due to its stability under basic conditions and ease of removal under acidic conditions. The specific combination of this protecting group strategy with functionalized piperidine derivatives represents a convergence of heterocyclic chemistry and modern synthetic methodology.

The development of this particular compound appears to have emerged from the pharmaceutical industry's need for versatile synthetic intermediates capable of undergoing further functionalization. While specific historical documentation of its first synthesis is not readily available in the literature, the compound's structural features suggest it was developed as part of systematic efforts to create reactive piperidine derivatives suitable for medicinal chemistry applications. The incorporation of the bromoethyl side chain provides a reactive handle for nucleophilic substitution reactions, making it particularly valuable for creating carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis.

Significance in Synthetic Organic Chemistry

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate occupies a position of considerable importance in contemporary synthetic organic chemistry, serving multiple roles as both a synthetic intermediate and a structural motif for pharmaceutical development. The compound's significance stems primarily from its dual functionality: the protected piperidine nitrogen provides stability during synthetic transformations while the bromoethyl substituent offers a reactive site for further chemical elaboration. This combination of stability and reactivity makes it an ideal platform for constructing complex molecular architectures.

The bromine atom in the compound's structure serves as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile has made the compound particularly valuable in pharmaceutical research, where it serves as a precursor for the synthesis of bioactive compounds and drug candidates. The versatility of the bromoethyl functionality allows for the introduction of diverse substituents through standard organic transformations, including alkylation reactions, amination reactions, and coupling processes.

Research applications of this compound extend beyond simple substitution chemistry. The piperidine ring system itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds including analgesics, antipsychotics, and central nervous system agents. The ability to functionalize the piperidine ring through the bromoethyl substituent while maintaining the protecting group on the nitrogen atom provides synthetic chemists with unprecedented control over the timing and selectivity of chemical transformations.

The compound has found particular utility in the synthesis of complex heterocyclic systems where multiple functional group manipulations are required. Published synthetic routes demonstrate its effectiveness as a building block for creating substituted piperidines with defined stereochemistry and specific substitution patterns. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions without affecting other sensitive functionalities, making it compatible with complex synthetic sequences.

Position within Piperidine Derivative Family

Within the extensive family of piperidine derivatives, tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate occupies a distinct position characterized by its specific substitution pattern and functional group array. Piperidine derivatives constitute one of the most important classes of heterocyclic compounds in organic chemistry, with applications spanning from natural product synthesis to pharmaceutical development. The piperidine structural motif appears in numerous natural alkaloids, including piperine, which gives black pepper its characteristic taste, solenopsin from fire ant toxin, and the toxic alkaloid coniine from poison hemlock.

The classification of this compound within the piperidine family is determined by several structural features. First, the presence of the tert-butoxycarbonyl protecting group on the piperidine nitrogen places it within the subset of nitrogen-protected piperidines, which are commonly employed as synthetic intermediates. This protecting group strategy is particularly prevalent in solid-phase peptide synthesis and medicinal chemistry, where selective protection and deprotection of nitrogen functionalities is essential. Second, the 4-position substitution pattern distinguishes it from other regioisomers and establishes its identity within the broader family of substituted piperidines.

The bromoethyl substituent at the 4-position represents a specific type of functionalization that provides unique reactivity compared to other piperidine derivatives. While many piperidine derivatives feature aromatic substituents or simple alkyl groups, the presence of the reactive bromine atom creates opportunities for further synthetic elaboration that are not available with other substituent types. This reactivity profile positions the compound as a versatile synthetic intermediate rather than a final target molecule.

Comparative analysis with related piperidine derivatives reveals the unique position of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate within this chemical family. For example, simple tert-butyl piperidine-1-carboxylate lacks the reactive bromoethyl substituent and therefore cannot undergo the same types of nucleophilic substitution reactions. Conversely, compounds with different protecting groups or alternative leaving groups may offer different reactivity profiles but lack the specific combination of stability and reactivity that characterizes this particular derivative.

Nomenclature and Structural Identification

The systematic nomenclature of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and reflects the specific structural features that define this molecule. The complete International Union of Pure and Applied Chemistry name is tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate, which systematically describes each component of the molecular structure. The piperidine ring serves as the parent heterocycle, numbered to give the nitrogen atom position 1, with the carboxylate ester functionality attached to this nitrogen position.

Molecular Structure and Formula (C12H22BrNO2)

The molecular formula of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is C12H22BrNO2, representing a complex organic structure containing carbon, hydrogen, bromine, nitrogen, and oxygen atoms [1] [4]. The compound features a six-membered piperidine ring as its central core, with a tert-butyl carbamate protecting group attached to the nitrogen atom and a 2-bromoethyl chain at the 4-position of the ring [5]. The structural representation can be expressed through its SMILES notation as CC(C)(OC(N1CCC(CC1)CCBr)=O)C, which clearly delineates the connectivity of all constituent atoms [1]. The InChI identifier for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3, providing a standardized representation of its molecular structure [1] [6]. The corresponding InChIKey is CLBWAEYOPRGKBT-UHFFFAOYSA-N, serving as a unique identifier for database searches and computational applications [1] [7].

Physical Characteristics

Appearance and State of Matter

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate typically presents as a white to light yellow solid under standard laboratory conditions [5] [3]. Some commercial sources report the compound as existing in a liquid state, suggesting that the physical form may depend on temperature conditions and purity levels [5] [8]. The compound exhibits a characteristic appearance ranging from colorless to pale yellow, with variations potentially attributed to impurities or storage conditions [5] [8]. The physical state transition between solid and liquid phases occurs near room temperature, consistent with its relatively low melting point [6] [7].

Melting Point (39°C) and Boiling Point (334.2°C)

The melting point of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is established at 39°C, indicating a relatively low thermal transition temperature [5] [8]. Commercial specifications show slight variations, with some sources reporting the melting point range as 39-42°C, reflecting typical measurement uncertainties and sample purity considerations [6]. The boiling point of the compound is significantly higher at 334.2°C, demonstrating substantial thermal stability under normal atmospheric pressure [5] [8]. This wide temperature range between melting and boiling points suggests a stable liquid phase over an extensive temperature interval, making the compound suitable for various synthetic applications requiring elevated temperatures [5].

Molecular Weight (292.21 g/mol)

The molecular weight of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is precisely determined as 292.21 g/mol, calculated from its molecular formula C12H22BrNO2 [1] [4] [5]. This molecular weight value is consistent across multiple authoritative sources and reflects the combined atomic masses of all constituent elements [6] [7]. The presence of the bromine atom contributes significantly to the overall molecular weight, accounting for approximately 27% of the total mass [1]. Minor variations in reported molecular weight values (292.22 g/mol in some sources) reflect rounding differences in calculation methods but do not affect the fundamental chemical properties of the compound [4].

| Property | Value |

|---|---|

| Molecular Formula | C12H22BrNO2 |

| Molecular Weight | 292.21 g/mol |

| Physical State | Solid/Liquid |

| Appearance | White to light yellow |

| Melting Point | 39°C |

| Boiling Point | 334.2°C |

Spectroscopic Profile

Nuclear Magnetic Resonance Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate through characteristic signal patterns [9] [10]. The proton nuclear magnetic resonance spectrum typically exhibits a distinctive singlet at approximately 1.45 parts per million, corresponding to the nine protons of the tert-butyl group [9] [11]. Multiplet patterns appear in the range of 1.60-1.80 parts per million, representing the piperidine ring methylene protons [9] [12]. Additional multiplets are observed between 2.60-2.80 parts per million for the nitrogen-adjacent methylene groups and around 3.40-3.50 parts per million for the bromo-substituted ethyl chain [9] [10]. The carbon-13 nuclear magnetic resonance spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the carbamate group and distinct resonances for the various methylene and methyl carbons throughout the molecule [9] [12].

Mass Spectrometry Fragmentation Pattern

Mass spectrometry analysis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate reveals characteristic fragmentation patterns that confirm its molecular structure [13]. The molecular ion peak appears at mass-to-charge ratio 292/294, displaying the typical bromine isotope pattern with a 1:1 intensity ratio [13]. Significant fragment ions include the loss of the tert-butyl group (mass-to-charge ratio 236/238) and subsequent loss of carbon dioxide to yield mass-to-charge ratio 192 [13]. Base peak fragmentation commonly occurs at mass-to-charge ratio 57, corresponding to the tert-butyl cation, which represents the most stable fragment under electron impact conditions [13]. Additional characteristic fragments include the piperidine-containing species at various mass-to-charge ratios, providing structural confirmation of the ring system [13].

Infrared Spectroscopy Characteristics

Infrared spectroscopy of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate displays characteristic absorption bands that identify key functional groups within the molecule [5] [8]. The most prominent absorption occurs in the carbonyl stretching region at 1690-1670 wavenumbers, corresponding to the carbamate carbon-oxygen double bond [5]. Aliphatic carbon-hydrogen stretching vibrations appear as medium to strong bands in the 2970-2930 wavenumber range [5] [8]. The carbon-nitrogen stretching vibrations of the carbamate linkage are observed around 1420-1400 wavenumbers, while tert-butyl group bending modes appear at 1365-1355 wavenumbers [5]. Carbon-oxygen stretching of the ester functionality produces medium to strong absorption at 1170-1150 wavenumbers, and the carbon-bromine stretching vibration is identified at 650-600 wavenumbers [5] [8].

Solubility and Stability Parameters

Solvent Compatibility Profile

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate demonstrates excellent solubility characteristics in various organic solvents, making it highly compatible with common synthetic procedures [3]. The compound exhibits high solubility in dichloromethane, which is frequently employed as the preferred solvent for reactions involving this intermediate [3]. Good solubility is also observed in ethanol, acetone, and diethyl ether, providing flexibility in synthetic applications and workup procedures [3]. Tetrahydrofuran serves as another compatible solvent system, particularly useful for reactions requiring aprotic conditions [14]. The compound shows poor solubility in water, as expected for its hydrophobic organic structure, limiting its use in aqueous reaction media [3]. This solubility profile is consistent with the compound's organic nature and the presence of the lipophilic tert-butyl and bromoethyl groups [3].

| Solvent | Solubility |

|---|---|

| Dichloromethane | Highly soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Diethyl ether | Soluble |

| Tetrahydrofuran | Soluble |

| Water | Poorly soluble |

Thermal and Chemical Degradation Pathways

Thermal degradation of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate occurs through well-defined pathways that depend on temperature and reaction conditions [5] [8]. At temperatures above 100°C, the primary degradation mechanism involves thermal cleavage of the tert-butyl carbamate group, resulting in decarboxylation and loss of isobutene [5]. Complete thermal decomposition occurs at temperatures exceeding 200°C, leading to multiple bond cleavages and formation of various smaller molecular fragments [5] [8]. Chemical degradation under hydrolytic conditions proceeds through nucleophilic attack on the carbonyl carbon of the carbamate group, yielding 4-(2-bromoethyl)piperidine, carbon dioxide, and isobutene as primary products [14]. Oxidative degradation pathways involve free radical mechanisms that can convert the bromoethyl side chain to corresponding alcohols, aldehydes, or carboxylic acids depending on reaction conditions [14]. Photolytic degradation under ultraviolet light exposure primarily affects the carbon-bromine bond, leading to radical-mediated debromination reactions [14].

| Degradation Type | Conditions | Primary Products |

|---|---|---|

| Thermal | Above 100°C | Loss of tert-butyl group |

| Thermal | Above 200°C | Complete decomposition |

| Hydrolysis | Acidic/basic aqueous | 4-(2-bromoethyl)piperidine + CO2 + isobutene |

| Oxidation | Oxidizing agents | Oxidized derivatives |

| Photolysis | UV light | Debrominated products |

Piperidine Derivative Formation

The formation of piperidine derivatives represents a fundamental step in the synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. Multiple synthetic approaches have been developed to construct the six-membered saturated nitrogen heterocycle with high efficiency and selectivity [1] [2].

Electroreductive Cyclization Methodology

Electroreductive cyclization has emerged as a highly effective method for piperidine synthesis using readily available imine and terminal dihaloalkanes in flow microreactors [3] [4]. This approach leverages the large specific surface area of microreactors to facilitate efficient reduction of substrate imines on the cathode. The method provides target compounds in yields ranging from 60-85% compared to conventional batch-type reactions, with the advantage of preparative scale synthesis through continuous electrolysis for approximately one hour [3] [4].

Palladium-Catalyzed Cyclization Routes

Palladium-catalyzed 1,3-chirality transfer reactions represent another efficient pathway for 2- and 2,6-substituted piperidine synthesis [5]. Various N-protected ζ-amino allylic alcohols cyclize in the presence of PdCl2(CH3CN)2 to give substituted piperidines with high stereoselectivities ranging from 70-90% yield [5]. The reaction mechanism involves formation of a palladium π-complex directed by the chiral secondary allylic alcohol, followed by syn-azapalladation and subsequent syn-elimination of PdCl(OH) [5].

Reductive Amination Strategies

Reductive amination protocols utilize aldehydes and amines as starting materials, employing metal catalysts under hydrogen pressure to achieve cyclization [6]. This methodology has been successfully applied to the synthesis of piperidin-4-yl-carbamates through reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney nickel as catalyst, followed by deprotection of the benzyl group [6].

Alternative Cyclization Methods

Additional methodologies include aza-Prins cyclization of homoallylic amines with aldehydes, promoted by N-heterocyclic carbene copper(I) complexes and zirconium tetrachloride [1]. This approach provides excellent trans-selectivity and yields ranging from 75-95% through a mechanism involving aldehyde activation by zirconium chloride and subsequent 6-endo-trig cyclization [1].

Bromoethylation Reactions

Bromoethylation represents a critical synthetic transformation in the preparation of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, requiring precise control of reaction conditions to achieve high selectivity and yield.

Hydrogen Bromide-Acetaldehyde System

The bromoethylation of aromatic hydrocarbons using hydrogen bromide and acetaldehyde has been optimized to operate at temperatures ranging from -35°C to +10°C in the presence of hydrogen sulfate [7]. This system requires strict water content control, maintaining less than 15% by weight of water based on hydrogen sulfate weight to ensure optimal reactivity [7]. The process achieves high para/ortho ratios when applied to monoalkylbenzenes, making it particularly valuable for synthesizing 1-bromo-1-(4-alkylphenyl)alkanes [7].

Ionic Liquid-Mediated Bromoethylation

Ionic liquid [Bmim][Br3] serves as a trifunctional reagent, functioning simultaneously as solvent, oxidizing agent, and brominating reagent [8]. This system converts benzyl alcohols into β-bromoethyl esters under mild conditions through tandem reactions, eliminating the need for catalyst triethoxymethane while achieving similar good results to conventional methods [8].

N-Bromosuccinimide Systems

N-bromosuccinimide (NBS) in combination with molecular iodine catalysis provides selective piperidine formation through intramolecular catalytic Csp3-H amination [9]. This system employs visible light initiation and proceeds through two catalytic cycles comprising radical C-H functionalization and iodine-catalyzed C-N bond formation [9]. The protocol demonstrates effectiveness for thirty different applications, showing broad substrate tolerance [9].

Mechanistic Considerations

The bromoethylation mechanism typically involves electrophilic addition of bromine to alkenes or aromatic systems [10]. In the case of alkenes, the reaction proceeds through formation of a bromonium ion intermediate, followed by nucleophilic attack from the backside by bromide ion [10]. For aromatic substrates, the mechanism involves Friedel-Crafts-type alkylation with simultaneous halogenation [7].

Boc-Protection Protocols

The tert-butoxycarbonyl (Boc) protecting group installation represents a crucial step in the synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate, requiring careful optimization of reaction conditions to achieve high yields and selectivity.

Di-tert-butyl Dicarbonate Methodology

The standard Boc protection protocol employs di-tert-butyl dicarbonate (Boc2O) as the primary reagent [11] [12]. The reaction proceeds through nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc2O, resulting in formation of the carbamate bond and release of tert-butyl alcohol and carbon dioxide as byproducts [11] [12]. This process can be conducted under aqueous conditions using sodium bicarbonate as base, or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base catalyst [11] [12].

Aqueous Protection Systems

Aqueous Boc protection offers significant advantages in terms of environmental compatibility and ease of workup [13]. The general procedure involves dissolving the amine substrate in a water-acetone mixture (9.5:0.5), followed by addition of dichloromethane and Boc2O [13]. The reaction typically proceeds to completion within 5-10 minutes at room temperature, providing yields ranging from 85-95% [13]. This method demonstrates excellent compatibility with diverse substrate classes, including linear and cyclic sulfamides [13].

Solid-Supported Protection Methods

Automated solid-supported Boc protection utilizing cartridge-based systems provides enhanced control and reproducibility [14]. The method employs Boc2O supported on celite carrier, with solid-supported triethylamine for freebasing of amine salts when necessary [14]. The process involves three distinct steps: optional freebasing, N-Boc formation, and purification through polymer-supported trisamine to remove excess Boc2O [14]. This approach accommodates scales up to 1.2 mmol with reaction times of approximately 3 hours [14].

Solvent-Free Protection Protocols

Solvent-free Boc protection methodologies offer environmental and economic advantages while maintaining high efficiency [15]. These protocols typically involve direct mixing of the amine substrate with Boc2O under neat conditions, often with catalytic amounts of base or acid catalysts [15]. Reaction times range from 30 minutes to 2 hours, with yields typically between 70-85% [15].

Industrial Production Methods

Scalable Synthesis Strategies

Industrial production of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate requires robust synthetic strategies that can accommodate large-scale manufacturing while maintaining product quality and economic viability.

Integrated Synthetic Approaches

Modern industrial synthesis employs integrated multi-step processes that minimize intermediate isolation and purification steps [16] [17]. A representative scalable process involves the synthesis of oligomeric piperidine derivatives through two-step manufacturing, starting from 2,2,6,6-tetramethylpiperidine derivatives and proceeding through oxidation by hydrogen peroxide to yield polynitroxide radicals, followed by reaction with alkyl radicals [16] [17]. This optimized process demonstrates amenability to scale-up, with successful preparation of 1 metric ton of target compound in high yield [16] [17].

Continuous Manufacturing Paradigms

The pharmaceutical industry has increasingly adopted continuous manufacturing approaches for piperidine derivatives, supported by regulatory agencies such as the FDA [18]. These systems provide enhanced control over reaction parameters, improved heat and mass transfer, and reduced processing times compared to traditional batch operations [18]. Continuous manufacturing offers particular advantages for reactions requiring precise temperature control or involving hazardous reagents [18].

Process Intensification Strategies

Process intensification techniques, including microreactor technology and integrated separation systems, enable more efficient utilization of raw materials and energy [19]. The integration of continuous-flow hydrogenation reactions with selective extraction using carbon dioxide as a molecular switch exemplifies advanced process design for piperidine synthesis [19]. This approach achieves maximum selectivity of 96% at 87% conversion while suppressing undesired deep hydrogenation reactions [19].

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the industrial synthesis of piperidine derivatives, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes.

Flow Microreactor Synthesis

Flow microreactors provide significant advantages for piperidine synthesis through electroreductive cyclization of imines with terminal dihaloalkanes [3] [4]. The large specific surface area of microreactors facilitates efficient substrate reduction on the cathode, achieving target compounds in good yields compared to conventional batch-type reactions [3] [4]. Preparative scale synthesis becomes feasible through continuous electrolysis for approximately one hour, demonstrating the scalability of this approach [3] [4].

High-Temperature High-Pressure Flow Systems

Dedicated high-temperature, high-pressure flow reactors enable efficient hydrogenation of functionalized pyridines to corresponding piperidines [20]. These systems incorporate in situ hydrogen generation by electrolysis of water and utilize pre-packed catalyst cartridges containing palladium on carbon, rhodium on carbon, or platinum on carbon [20]. Operating conditions typically involve 30-80 bar hydrogen pressure at 60-80°C, with flow rates of 0.5 mL min⁻¹ providing full conversion and high yields [20].

Integrated Product Isolation

Advanced flow systems integrate reaction and separation processes through innovative approaches such as carbon dioxide-switchable systems [19]. These processes couple continuous-flow hydrogenation with selective water-organic solvent biphasic extraction, exploiting the higher basicity of piperidines over pyridines for selective and reversible protonation upon pressurization with carbon dioxide [19]. This concept enables fully integrated and salt-free synthetic processes with yields of 81% and purities of 98% [19].

Design of Experiments Optimization

Industrial flow reactor applications employ design-of-experiments approaches for systematic optimization of reaction conditions [19]. This methodology enables identification of optimal temperature, pressure, flow rate, and catalyst loading parameters while minimizing the number of experimental runs required [19]. The systematic approach ensures reproducible results and facilitates technology transfer from laboratory to production scales [19].

Quality Control Parameters

Stringent quality control parameters are essential for industrial production of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate to ensure consistent product quality and regulatory compliance.

Process Analytical Technology

Modern industrial production employs process analytical technology (PAT) for real-time monitoring of critical quality attributes [21]. Analytical procedures include high-performance liquid chromatography (HPLC) for purity determination, plasma desorption mass spectrometry (PDMS) for molecular weight confirmation, and gas chromatography for impurity profiling [21]. These analytical methods enable continuous monitoring of synthesis reactions and immediate detection of deviations from target specifications [21].

Flow Rate and Residence Time Control

Continuous flow processes require precise control of flow rates typically ranging from 0.5-2.0 mL/min to ensure consistent residence times and complete conversion [20] [19]. Residence time optimization involves careful consideration of reactor volume, flow rate, and reaction kinetics to achieve target conversion while minimizing byproduct formation [20] [19]. Monitoring systems track flow consistency as a critical quality control metric throughout the production process [20] [19].

Temperature and Pressure Management

Industrial processes maintain strict temperature control within ±2°C stability across operating ranges of 60-200°C, depending on the specific synthetic step [20] [19]. Pressure monitoring systems ensure consistent operation within ranges of 30-90 bar for hydrogenation reactions, with automatic safety shutoffs for pressure excursions [20] [19]. These parameters directly impact product selectivity and yield, requiring continuous monitoring and control [20] [19].

Analytical Quality Assurance

Comprehensive analytical quality assurance protocols include multiple orthogonal analytical methods for product characterization [21]. Primary analytical methods encompass HPLC analysis for purity determination, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification [21]. Secondary analytical methods include infrared (IR) spectroscopy for functional group identification and elemental analysis for composition verification [21].

Alternative Synthetic Pathways

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable synthetic routes for tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate that minimize waste generation and reduce environmental impact.

Biocatalytic Synthesis Methods

Biocatalytic approaches utilize immobilized lipases for the synthesis of piperidine derivatives through multicomponent reactions [22]. Candida antarctica lipase B (CALB) immobilized onto magnetic halloysite nanotubes (MHNTs) catalyzes the synthesis of clinically valuable piperidines through multicomponent reaction of benzaldehyde, aniline, and acetoacetate ester [22]. This biocatalytic system achieves excellent yields of 91% in gram-scale reactions and demonstrates reusability for up to ten consecutive catalytic cycles [22]. The immobilized lipase shows enhanced catalytic efficiency (23.8 mM s⁻¹) compared to pure lipase (21.9 mM s⁻¹) [22].

Enzymatic C-H Oxidation

Scalable enzymatic C-H oxidation provides a green approach for introducing hydroxyl groups into piperidine frameworks [23]. Trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylase (P4H810) catalyze the hydroxylation of inexpensive 2- and 3-carboxylated piperidines [23]. Additionally, ectoine 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) enables hydroxylation of 3-carboxylated piperidines, representing the first example of enzymatic hydroxylation for this substrate class [23].

Biomass-Derived Synthesis

Sustainable piperidine synthesis from bio-renewable feedstocks offers an attractive alternative to petroleum-based routes [24]. Selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine (THFAM) provides a novel one-pot approach to piperidine synthesis [24]. This process employs silica-supported rhodium-rhenium oxide catalysts (Rh-ReO_x/SiO₂) to achieve 91.5% yield at 200°C and 2.0 MPa H₂ in water [24]. The high efficiency results from synergistic effects between rhodium nanoparticles and rhenium oxide species in the kinetically-relevant cleavage of C-O bonds neighboring C-NH₂ groups [24].

Solvent-Free Synthetic Protocols

Solvent-free synthetic methodologies eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [25]. These approaches utilize solid-supported reagents or neat reaction conditions to achieve efficient transformations [25]. Picric acid (2 mol%) serves as an effective catalyst for N-Boc protection of aromatic and aliphatic amines using di-tert-butyl dicarbonate under solvent-free conditions [25].

Catalytic Methods

Advanced catalytic methodologies provide efficient and selective routes for the synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate through diverse mechanistic pathways.

Transition Metal Catalysis

Transition metal catalysts enable highly selective piperidine formation through various cyclization mechanisms [5] [9]. Palladium-catalyzed 1,3-chirality transfer reactions provide access to 2- and 2,6-substituted piperidines with high stereoselectivities [5]. The catalytic system employs PdCl₂(CH₃CN)₂ in tetrahydrofuran, with reaction rates significantly accelerated in dichloromethane while maintaining highest stereoselectivity in tetrahydrofuran [5].

Iodine-Catalyzed Transformations

Molecular iodine catalysis offers unique advantages for selective piperidine synthesis through intramolecular Csp³-H amination under visible light [9]. This system combines 5 mol% molecular iodine with N-bromosuccinimide as terminal oxidant to achieve selective piperidine formation while suppressing conventional Hofmann-Löffler pyrrolidine formation [9]. The reaction requires visible light initiation and proceeds through two catalytic cycles involving radical C-H functionalization and iodine-catalyzed C-N bond formation [9].

Dual-Functional Ionic Liquid Catalysis

Ionic liquid catalysts provide both acidic and basic functionalities in a single molecule, enabling efficient catalysis of multicomponent reactions [26] [27]. N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]₂) catalyzes the synthesis of piperidines through pseudo five-component reactions of aromatic aldehydes, anilines, and alkyl acetoacetates [26] [27]. This system operates under reflux conditions in ethanol, providing good yields with short reaction times and easy work-up procedures [26] [27].

Bimetallic Catalyst Systems

Bimetallic nickel-cobalt core-shell catalysts prepared via continuous-flow methods demonstrate exceptional performance for piperidine synthesis through reductive amination [28]. The optimized catalyst (L7.5-meso-Ni₇Co₃@Al₂O₃-0.2) achieves 100% conversion of 4-cyanobutanal with 63.8% selectivity for piperidine under optimized conditions [28]. The bimetallic structure provides synergistic effects that enhance both activity and selectivity compared to monometallic catalysts [28].

One-Pot Synthetic Procedures

One-pot synthetic methodologies streamline the preparation of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate by combining multiple synthetic transformations in a single reaction vessel, reducing purification steps and improving overall efficiency.

Multicomponent Cascade Reactions

Multicomponent reactions enable the assembly of complex piperidine structures from simple starting materials in a single synthetic operation [29] [27]. A representative three-component reaction utilizes substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes with phenylboronic acid as catalyst to afford piperidine derivatives in excellent yields [29]. This approach provides atom-economical synthesis with minimal waste generation and simplified purification procedures [29].

One-Pot Asymmetric Synthesis

Asymmetric one-pot procedures provide access to enantiomerically enriched piperidines through carefully designed reaction sequences [30] [31]. An efficient protocol involves organocatalyzed asymmetric aza-Diels-Alder reaction followed by iminium ion-induced cyclization to deliver ring-fused piperidine derivatives with excellent stereoselectivity and high yields [30]. The process creates three continuous stereogenic centers while maintaining excellent enantioselectivity throughout the reaction sequence [30].

Gold-Catalyzed One-Pot Sequences

Gold-catalyzed one-pot procedures combine cyclization and reduction steps to provide substituted piperidin-4-ols with high diastereoselectivity [32]. The optimized sequence employs gold catalysts for cyclization followed by catecholborane reduction, achieving excellent yields and stereoselectivities for aliphatic substrates [32]. The major products correspond to all-cis configurations, with minor components being 4-OH epimers, indicating highly diastereoselective piperidine ring formation [32].

Electrochemical One-Pot Processes

Electrochemical one-pot procedures integrate amide activation, nitrile reduction, and intramolecular nucleophilic substitution in a single reaction vessel [33]. This methodology provides efficient routes from halogenated amides to piperidines and pyrrolidines under mild conditions without requiring metal catalysts [33]. The process demonstrates broad substrate tolerance and achieves good yields for both N-substituted and C-substituted products [33].

Chemo-Enzymatic One-Pot Systems

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant